molecular formula C6H9NaO7 B10780584 Sodium L-Iduronate

Sodium L-Iduronate

Cat. No.: B10780584
M. Wt: 216.12 g/mol
InChI Key: MSXHSNHNTORCAW-CGKGIFEOSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium L-Iduronate (C₆H₉O₇Na) is the sodium salt of α-L-iduronic acid, a key uronic acid residue in glycosaminoglycans (GAGs) such as heparin, heparan sulfate (HS), and dermatan sulfate (DS) . Its structure features a carboxyl group at C6 and a hydroxyl group at C2, which can undergo sulfation in biological contexts. Unlike β-D-glucuronate, L-iduronate exhibits unique conformational flexibility due to its ability to adopt multiple ring conformations, including the chair (¹C₄, ⁴C₁) and skew-boat (²S₀) forms . This plasticity is critical for mediating interactions with proteins like antithrombin III, enabling anticoagulant activity in heparin . This compound is synthesized via epimerization of β-D-glucuronate and is widely used in studies of GAG-protein interactions and biomaterial development .

Properties

Molecular Formula

C6H9NaO7

Molecular Weight

216.12 g/mol

IUPAC Name

sodium;(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2-,3+,4+,6?;/m0./s1

InChI Key

MSXHSNHNTORCAW-CGKGIFEOSA-M

Isomeric SMILES

[C@@H]1([C@@H]([C@@H](OC([C@@H]1O)O)C(=O)[O-])O)O.[Na+]

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Glucoronic can be synthesized through the oxidation of glucose. The primary method involves the use of glucose oxidase, which catalyzes the oxidation of glucose to gluconic acid. This reaction is typically carried out in the presence of oxygen, producing gluconic acid and hydrogen peroxide as by-products . The gluconic acid is then neutralized with sodium hydroxide to form Sodium Glucoronic.

Industrial Production Methods: Industrial production of Sodium Glucoronic often employs biocatalysis due to its high efficiency and environmental friendliness. This method involves the use of whole-cell biocatalysts or enzyme immobilization techniques to enhance the yield and purity of the product .

Chemical Reactions Analysis

Sulfation Reactions

L-iduronic acid residues in GAGs undergo 2-O-sulfonation, a modification critical for anticoagulant activity. The reaction is catalyzed by 2-O-sulfotransferase (2-OST):

L-iduronic acid+PAPS2-OST2-O-sulfo-L-iduronic acid+PAP\text{L-iduronic acid} + \text{PAPS} \xrightarrow{\text{2-OST}} \text{2-O-sulfo-L-iduronic acid} + \text{PAP}

Key findings :

  • 2-O-sulfonation increases heparin’s affinity for antithrombin III by 1,000-fold .

  • Under basic conditions, 2-O-sulfo-L-iduronic acid can form a 2,3-epoxide intermediate, converting to galacturonic acid (~2–3% of heparin disaccharides) .

Base-Mediated Degradation

Alkaline conditions induce structural rearrangements in L-iduronate-containing polysaccharides:

Condition Reaction Outcome
pH > 10Peeling reaction (Maillard chemistry)Loss of monosaccharide units
High pH + heatFormation of 1,6-anhydro rings (glucosamine)Cyclization

These reactions are significant in industrial heparin processing and structural analysis .

Synthetic Modifications

Sodium L-iduronate is a key building block in synthetic heparin analogs. For example:

  • Idraparinux analogs : Replacement of L-iduronate with 6-deoxy-L-talose reduces synthetic complexity while maintaining anticoagulant activity .

  • Oxidative cleavage : TEMPO/BAIB-mediated oxidation converts glucose residues to glucuronic acid in synthetic pentasaccharides .

Comparative activity :

Compound Anticoagulant Activity (IC₅₀, nM)
Idraparinux0.7
6-Deoxy-L-talose analog1.2

Enzymatic Hydrolysis in Lysosomes

Iduronate-2-sulfatase (IDS) cleaves sulfate groups from 2-O-sulfo-L-iduronic acid in dermatan/heparan sulfate degradation:

2-O-sulfo-L-iduronic acidIDSL-iduronic acid+SO₄²⁻\text{2-O-sulfo-L-iduronic acid} \xrightarrow{\text{IDS}} \text{L-iduronic acid} + \text{SO₄²⁻}

Structural insights :

  • IDS contains a formylglycine (FGly) residue that forms a covalent sulfate ester intermediate during catalysis .

  • Pathogenic IDS mutations (e.g., H356R) disrupt substrate binding, causing Hunter syndrome .

Enzyme kinetics :

Enzyme Activity (μmol/h/L)
Wild-type IDS19.6 ± 5.8
Mutant IDS (Hunter syndrome)0.5 ± 0.2

Solubility and Stability

Property Value
Solubility in waterSlightly soluble (25 mg/mL at 20°C)
Storage-20°C (stable for 1 month)
DegradationSusceptible to β-elimination at high pH

Stock solutions (10 mM) are prepared in methanol or water with heating to 37°C .

Scientific Research Applications

Role in Enzyme Replacement Therapy for Lysosomal Storage Disorders

Sodium L-Iduronate is primarily significant in the context of lysosomal storage disorders, particularly Hunter syndrome (Mucopolysaccharidosis II). This condition arises from mutations in the iduronate-2-sulfatase (IDS) gene, leading to the accumulation of glycosaminoglycans due to impaired enzyme activity.

Case Study: Enhanced IDS Activity through Ancestral Sequence Reconstruction

Recent studies have demonstrated the potential of ancestral sequence reconstruction to enhance the activity of IDS. By engineering variants of IDS with increased enzymatic activity, researchers aim to improve enzyme replacement therapies that currently do not fully alleviate symptoms in patients. In vitro assays revealed that some engineered variants exhibited up to two-fold higher activity compared to human IDS, suggesting a pathway for more effective treatments with potentially lower dosages required .

Diagnostic Applications

This compound plays a crucial role in diagnostic assays for lysosomal storage disorders. Enzyme activity assays can differentiate between healthy individuals and those affected by diseases such as Hunter syndrome.

Data Table: Enzyme Activity Comparison

GroupID2S Activity (μmol/h/L)GALN Activity (μmol/h/L)ARSB Activity (μmol/h/L)
Healthy Neonates19.6 ± 5.81.7 ± 0.713.4 ± 5.2
Disease-Affected Individuals0.5 ± 0.20.3 ± 0.10.3

This data indicates a stark contrast in enzyme activities, highlighting the utility of this compound in clinical diagnostics .

Structural Insights for Therapeutic Development

Understanding the structure and function of this compound contributes to developing targeted therapies for related disorders. For instance, research into the structural biology of IDS has provided insights into its catalytic mechanisms and substrate interactions, which are critical for designing effective enzyme replacement therapies .

Protein Characterization Findings

Studies have characterized clinical-grade IDS, revealing specific enzymatic activities that inform therapeutic efficacy. The activity of IDS was measured at approximately 36μmolh1mg136\,\mu mol\,h^{-1}mg^{-1}, comparable to commercially available products .

Potential in Gene Therapy Approaches

Recent advancements in gene editing technologies such as CRISPR/Cas9 have opened new avenues for utilizing this compound in gene therapy applications aimed at correcting genetic defects associated with lysosomal storage disorders . By knocking out dysfunctional genes responsible for enzyme production, researchers can explore the restoration of normal enzyme function and subsequent metabolic pathways.

Mechanism of Action

The mechanism of action of Sodium Glucoronic involves its ability to form glucuronide conjugates with various substancesThe resulting glucuronide conjugates are more water-soluble, facilitating their excretion from the body through urine or bile .

Comparison with Similar Compounds

Structural and Conformational Comparison with D-Glucuronate

D-Glucuronate (β-D-GlcA) is an epimer of L-iduronate, differing in the configuration of the C5 hydroxyl group. While both residues are found in GAGs, their conformational behaviors diverge significantly:

  • Flexibility : L-Iduronate adopts dynamic equilibria between ¹C₄, ⁴C₁, and ²S₀ conformers, whereas D-GlcA is restricted to the ⁴C₁ chair due to steric and electronic constraints .
  • Sulfation : L-Iduronate is frequently 2-O-sulfated in heparin, enhancing its anionic charge and protein-binding capacity. D-GlcA lacks this modification in HS, contributing to lower sulfation levels (0.55–1.25 vs. 1.4–2.5 sulfates/disaccharide in heparin) .
  • Biological Impact : The flexibility of L-iduronate enables high-affinity binding to growth factors (e.g., FGF2) and anticoagulants (e.g., antithrombin), whereas D-GlcA-rich regions in HS mediate weaker interactions .

Table 1: Key Differences Between L-Iduronate and D-Glucuronate

Property L-Iduronate D-Glucuronate
Conformations ¹C₄, ⁴C₁, ²S₀ equilibria Predominantly ⁴C₁
Sulfation Common at C2 Rare
Charge Density (GAGs) Higher (heparin) Lower (HS)
Protein Binding Strong (e.g., antithrombin) Moderate (e.g., FGF2)
Source Heparin, DS HS, hyaluronic acid

References:

Comparison with 6-Deoxy-L-Talose Derivatives

Replacement of L-iduronate with 6-deoxy-L-talose in synthetic heparinoid oligosaccharides (e.g., idraparinux analogs) highlights the irreplaceable role of L-iduronate’s conformational flexibility:

  • Conformational Rigidity : 6-Deoxy-L-talose adopts a fixed ⁴C₁ chair conformation, eliminating the dynamic equilibria seen in L-iduronate .
  • Biological Activity : Talose-containing pentasaccharides lack anticoagulant activity due to reduced protein-binding capacity, underscoring the necessity of L-iduronate’s plasticity for biological function .

Table 2: Conformational Analysis of L-Iduronate vs. 6-Deoxy-L-Talose

Parameter L-Iduronate (Idraparinux) 6-Deoxy-L-Talose Analogue
Dominant Conformation ¹C₄ (40%), ²S₀ (30%) ⁴C₁ (≥90%)
³JH1-H2 (Hz) 2.5–3.5 5.0–6.0
Anticoagulant Activity High (IC₅₀: 10 nM) Undetectable

References:

Heparin vs. Heparan Sulfate

Heparin and HS share structural motifs but differ in L-iduronate content and sulfation patterns:

  • L-Iduronate Proportion : Heparin contains 70–90% L-iduronate, while HS has ≤50%, with higher D-GlcA content .
  • Sulfation : Heparin’s 2-O-sulfo-L-iduronate residues enhance anticoagulant activity, whereas HS relies on N-sulfation of glucosamine for signaling roles (e.g., Slit-Robo interactions) .
  • Functional Roles : Heparin’s high charge density makes it a potent anticoagulant, while HS regulates developmental processes (e.g., Wnt signaling) .

Table 3: Comparative Sulfation in Heparin and HS

Feature Heparin Heparan Sulfate
L-Iduronate Content 70–90% ≤50%
Sulfates/Disaccharide 2.5 (avg.) 0.55–1.25
Key Modification 2-O-sulfo-L-iduronate N-sulfo-D-glucosamine
Primary Function Anticoagulation Cell signaling

References:

Dermatan Sulfate Variants

Dermatan sulfate (DS) from mammalian and ascidian sources illustrates how L-iduronate sulfation impacts bioactivity:

  • Mammalian DS : Contains ~30% L-iduronate, primarily 4-O-sulfated on galactosamine. Antiproliferative activity increases with L-iduronate content .
  • Ascidian DS : Features 2,3-di-O-sulfo-L-iduronate residues, mimicking chemically oversulfated mammalian DS but with distinct sulfation patterns .

Table 4: L-Iduronate Features in Dermatan Sulfate

Property Mammalian DS Ascidian DS
L-Iduronate Sulfation Rare (≤5% 2-O-sulfation) Common (2,3-di-O-sulfate)
Galactosamine Sulfation 4-O (major) 4,6-di-O
Bioactivity Moderate antiproliferative Enhanced antiproliferative

References:

Biological Activity

Sodium L-iduronate, a sodium salt form of L-iduronic acid, is a crucial component of glycosaminoglycans (GAGs) such as heparin and chondroitin sulfate. This compound plays significant roles in various biological processes, including cellular signaling, adhesion, and metabolism. The following sections delve into its biological activity, including enzyme interactions, clinical implications, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique ring structure that allows for conformational flexibility. It exists in several forms, notably the 1C4 chair and 2SO skew-boat conformations, which can influence its biochemical interactions and stability within polysaccharide chains . This conformational adaptability is essential for its biological functions, particularly in the context of GAGs.

Biological Functions

  • Role in Glycosaminoglycans : this compound is integral to the structure of GAGs, which are vital for maintaining extracellular matrix integrity and facilitating cell signaling pathways. These compounds are involved in various physiological processes such as cell proliferation, migration, and differentiation.
  • Enzymatic Activity : The enzyme iduronate-2-sulfatase (IDS) is responsible for the degradation of dermatan sulfate and heparan sulfate. Mutations in the IDS gene lead to Hunter syndrome, a lysosomal storage disorder characterized by the accumulation of GAGs due to impaired degradation .

Enzyme Replacement Therapy (ERT)

The primary treatment for Hunter syndrome involves enzyme replacement therapy using recombinant forms of IDS (e.g., idursulfase). Clinical studies have demonstrated that ERT can significantly reduce urinary GAG levels and improve various clinical parameters such as joint mobility and respiratory function .

Clinical Case Study: ERT Outcomes

StudyPatient GroupTreatmentOutcomes
Severe MPS II PatientsIdursulfase (Elaprase)Improved 6-minute walk test; reduced liver/spleen volumes
Disease-affected IndividualsEnzyme Activity MeasurementSignificant reduction in GAG levels; average IDS activity in affected individuals was 0.5 μmol/h/L compared to 19.6 μmol/h/L in healthy neonates

Research Findings

Recent studies have focused on enhancing the production of biologically active IDS through various expression systems. For instance, a study highlighted successful expression of human IDS in Nicotiana benthamiana, which could lead to improved therapeutic options .

Quantitative Analysis of Enzyme Activity

A quantitative study evaluated enzyme activities in both healthy individuals and those affected by MPS II. The findings indicated a stark contrast between the two groups:

Enzyme TypeHealthy Individuals (μmol/h/L)Disease-Affected Individuals (μmol/h/L)
IDS19.6 ± 5.80.5 ± 0.2
GALN1.7 ± 0.70.3 ± 0.1
ARSB13.4 ± 5.20.3

This data underscores the importance of enzyme activity measurement for early diagnosis and treatment efficacy assessment .

Conclusions and Future Directions

This compound exhibits significant biological activity primarily through its role in GAG metabolism and cellular interactions facilitated by enzymes like IDS. Ongoing research is essential to further understand its mechanisms and improve therapeutic strategies for related disorders such as Hunter syndrome.

Future studies should focus on:

  • Developing more effective enzyme replacement therapies that can cross the blood-brain barrier.
  • Investigating the potential for gene therapy approaches to correct underlying genetic defects.
  • Exploring the broader implications of this compound in other metabolic pathways and diseases.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for characterizing Sodium L-Iduronate’s structural and stereochemical properties?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving stereochemical configurations (e.g., 4 stereocenters) and ring conformations (e.g., 1C4, 4C1 chair forms). Pair with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₆H₉O₇⁻) and isotopic mass (193.035376 Da). For purity, use ion-exchange chromatography to separate anionic derivatives like 2-O-sulfo-L-iduronate .

Q. How is this compound synthesized for glycosaminoglycan (GAG) model studies?

  • Methodological Answer : Methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate serves as a key glycosyl donor. Activate with bis(trifluoromethanesulfonic)imide to achieve α-selective glycosylation, mimicking heparin/heparan sulfate linkages. Post-coupling, deacetylate (Zemplén conditions) and saponify esters to yield this compound. Optimize protecting groups (e.g., benzyl for sulfation compatibility) .

Q. What is the biological significance of this compound in GAG-protein interactions?

  • Methodological Answer : this compound’s conformational flexibility (1C4 ↔ 2S0 ↔ 4C1 equilibria) enables adaptive binding to proteins like antithrombin III. Use surface plasmon resonance (SPR) to compare binding affinities of synthetic oligosaccharides with varying iduronate conformers. Validate via competition assays with heparin cofactor II .

Advanced Research Questions

Q. How do DFT calculations resolve conformational ambiguities in this compound derivatives?

  • Methodological Answer : Employ B3LYP/6-311++G** basis sets to optimize geometries of 2-O-sulfo derivatives. Calculate NMR parameters (e.g., 3JHH^3J_{\text{HH}} coupling constants) and compare with experimental data to validate dominant conformers (e.g., 2S0 skew-boat in heparin). Address discrepancies between DFT and molecular mechanics models by refining solvation parameters .

Q. What experimental strategies mitigate contradictions in conformational population data across studies?

  • Methodological Answer : Combine ion mobility mass spectrometry (IM-MS) with variable-temperature NMR to quantify conformer ratios (e.g., 1C4 vs. 4C1). For sulfated derivatives, use molecular dynamics (MD) simulations with explicit solvent models to reconcile conflicting results from crystallography and solution studies .

Q. How does sulfation at C2 influence this compound’s electrostatic interactions in GAGs?

  • Methodological Answer : Synthesize 2-O-sulfo-L-iduronate via regioselective sulfation (SO₃·pyridine complex). Analyze electrostatic potential maps via DFT to identify sulfation-enhanced binding sites. Validate using isothermal titration calorimetry (ITC) with fibroblast growth factor (FGF2) .

Q. What role does epimerization play in this compound biosynthesis, and how is it modeled in vitro?

  • Methodological Answer : Mimic enzymatic C5-epimerization (D-glucuronate → L-iduronate) using heparosan synthase analogs. Monitor reaction kinetics via 13C^{13}\text{C}-NMR to track C5 inversion. Assess calcium’s role in modulating polymer flexibility post-epimerization .

Q. How can researchers optimize glycosylation yields for iduronate-containing oligosaccharides?

  • Methodological Answer : Avoid β-elimination during methylation by replacing NaH with Ag₂O. For solid-phase synthesis, prioritize thioglycoside donors over trichloroimidates for moisture stability. Use TMSOTf activation at −40°C to suppress side reactions .

Methodological Considerations for Data Interpretation

  • Handling Conformational Data : Cross-validate computational (DFT, MD) and experimental (NMR, IM-MS) results by standardizing solvent models (e.g., implicit vs. explicit water) and temperature .
  • Synthetic Challenges : Address elimination side reactions in uronate esters by optimizing base strength and reaction time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.